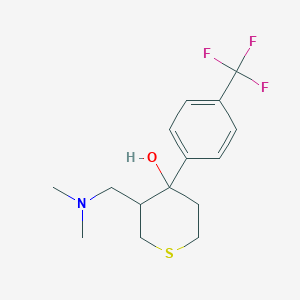
1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a thienyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thiophenecarboxaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarboxaldehyde: A precursor used in the synthesis of 1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole.
Benzimidazole: The core structure of the compound, which is also found in many other biologically active molecules.
Thiophene: The thienyl group in the compound is derived from thiophene, a sulfur-containing heterocycle.
Uniqueness
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole is unique due to its combination of a benzimidazole core with a thienyl group and two methyl substituents This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C13H14N2S |
|---|---|
Poids moléculaire |
230.33g/mol |
Nom IUPAC |
1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole |
InChI |
InChI=1S/C13H14N2S/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12/h3-9,13H,1-2H3 |
Clé InChI |
OEQXQGXGGOKFFG-UHFFFAOYSA-N |
SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CS3 |
SMILES canonique |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide](/img/structure/B374828.png)
![7-[3-(1-piperidinyl)propoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374829.png)
![3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol](/img/structure/B374831.png)
![N-{1-[8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}ethanesulfonamide](/img/structure/B374833.png)


![2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl 1-methyl-4-piperidinyl ether](/img/structure/B374838.png)
![N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-N-methylamine](/img/structure/B374839.png)
![1-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-4-methylpiperazine](/img/structure/B374841.png)
![N-[4-([1,1'-biphenyl]-2-yloxy)butyl]-N-methylamine](/img/structure/B374842.png)
![3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine](/img/structure/B374843.png)
![2-{4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B374845.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)

